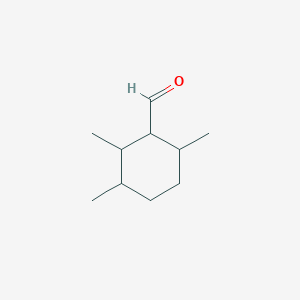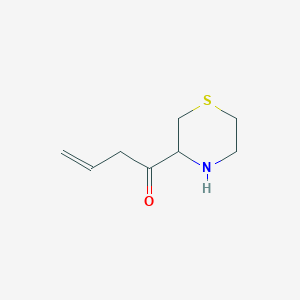
2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core substituted with an aminobutan-2-yl group and a thiophen-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the aminobutan-2-yl group: This step involves the alkylation of the dihydropyrimidinone core with an appropriate alkyl halide, such as 2-bromobutane, in the presence of a base like potassium carbonate.
Attachment of the thiophen-2-yl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a thiophen-2-yl boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dihydropyrimidinone core can be reduced to the corresponding tetrahydropyrimidinone using reducing agents such as sodium borohydride.
Substitution: The aminobutan-2-yl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential biological activity.
Chemical Research: It can be utilized as a building block in the synthesis of more complex molecules for studying structure-activity relationships and developing new chemical entities.
Wirkmechanismus
The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity and thereby affecting metabolic pathways.
Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Interfering with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminobutan-2-yl)-6-(phenyl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
2-(2-Aminobutan-2-yl)-6-(furan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.
2-(2-Aminobutan-2-yl)-6-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.
Uniqueness
The presence of the thiophen-2-yl group in 2-(2-Aminobutan-2-yl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C12H16ClN3OS |
|---|---|
Molekulargewicht |
285.79 g/mol |
IUPAC-Name |
2-(2-aminobutan-2-yl)-4-thiophen-2-yl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-3-12(2,13)11-14-8(7-10(16)15-11)9-5-4-6-17-9;/h4-7H,3,13H2,1-2H3,(H,14,15,16);1H |
InChI-Schlüssel |
PVOUSRUILSYGEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C2=CC=CS2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164196.png)


![3-(2-Aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13164216.png)
![Spiro[3.4]octane-5-sulfonamide](/img/structure/B13164224.png)



